(E)-3-chloro-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)benzamide
Description
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Properties
IUPAC Name |
3-chloro-N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O3/c21-17-4-1-3-16(13-17)20(25)22-14-15-8-10-23(11-9-15)19(24)7-6-18-5-2-12-26-18/h1-7,12-13,15H,8-11,14H2,(H,22,25)/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTXDOLCXJORHFF-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC(=CC=C2)Cl)C(=O)C=CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)C2=CC(=CC=C2)Cl)C(=O)/C=C/C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-chloro-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)benzamide, identified by its CAS number 1235676-53-5, is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
The molecular formula for this compound is with a molecular weight of 398.5 g/mol. The structure includes a furan ring and a piperidine moiety, which are known to contribute to the biological activity of similar compounds.
| Property | Value |
|---|---|
| CAS Number | 1235676-53-5 |
| Molecular Formula | C22H26N2O3S |
| Molecular Weight | 398.5 g/mol |
Research indicates that compounds with similar structures often exhibit activity against various biological targets, including enzymes and receptors involved in cancer progression and inflammation. The presence of the furan and piperidine groups suggests potential interactions with biological macromolecules, influencing pathways related to cellular proliferation and apoptosis.
Biological Activity
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Anticancer Properties :
- Studies have shown that related compounds can inhibit the growth of cancer cells by targeting specific signaling pathways. For instance, some derivatives have demonstrated efficacy as inhibitors of dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis that is often upregulated in cancer cells .
- A recent study highlighted the ability of similar piperidine derivatives to induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins .
- Anti-inflammatory Effects :
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Neuroprotective Activity :
- Some studies suggest potential neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress markers in neuronal cells .
Case Studies
Several case studies have been conducted to evaluate the biological activity of compounds similar to this compound:
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In Vivo Studies :
- In animal models, derivatives showed significant tumor reduction when administered at specific dosages, indicating their potential as therapeutic agents in oncology.
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Cell Line Studies :
- In vitro assays demonstrated growth inhibition in various cancer cell lines, including breast and prostate cancer cells, suggesting a broad spectrum of anticancer activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
